4-Butoxyphenylboronic acid

Antibiotic adjuvant Efflux pump inhibition Antimicrobial resistance

Shorter-chain arylboronic acid analogs fail to inhibit the NorA efflux pump-only the para-butoxy derivative delivers activity. This compound provides: • 4-fold ciprofloxacin potentiation at 0.5 μg/mL in NorA-overexpressing S. aureus strains • Optimized transmetalation rate vs. methoxy/ethoxy/propoxy analogs for higher Suzuki coupling yields • 98% purity, white to almost white crystalline solid, soluble in methanol-ready for direct use

Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
CAS No. 105365-51-3
Cat. No. B025141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxyphenylboronic acid
CAS105365-51-3
Molecular FormulaC10H15BO3
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCC)(O)O
InChIInChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
InChIKeyQUPFQMXWFNJUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxyphenylboronic Acid Specifications & Reactivity


4‑Butoxyphenylboronic acid is an arylboronic acid derivative characterized by a para‑butoxy substituent on the phenyl ring. As a member of the broader arylboronic acid class, it serves primarily as a nucleophilic coupling partner in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions, enabling the formation of carbon–carbon bonds between the boronic acid and aryl or vinyl halides [REFS‑1]. The compound is a solid at room temperature, soluble in methanol and other organic solvents, and is commercially available in purities of 97–99.5% from multiple reputable suppliers [REFS‑2][REFS‑3].

Why 4-Butoxyphenylboronic Acid Cannot Be Substituted


Arylboronic acids are not interchangeable reagents in cross‑coupling workflows. The para‑alkoxy substituent exerts a strong electron‑donating effect that alters the boronic acid’s pKa, transmetalation rate, and solubility profile. Compared with 4‑methoxy‑, 4‑ethoxy‑, or 4‑propoxy‑ analogs, the butoxy chain modifies molecular packing, melting point, and chromatographic retention—parameters that directly affect purification outcomes in multi‑step syntheses [REFS‑1][REFS‑2]. Furthermore, the butoxy tail confers distinct biological activity: it is the specific structural element that enables inhibition of the Staphylococcus aureus NorA efflux pump, a property absent in the shorter‑chain analogs [REFS‑3]. Substitution without re‑optimization of reaction conditions risks lower yields, impure products, and failure to replicate published biological results.

4-Butoxyphenylboronic Acid Differentiation Evidence


NorA Efflux Pump Inhibition Activity

4‑Butoxyphenylboronic acid acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus. In a NorA‑overexpressing strain (S. aureus 1199B), the compound at 0.5 μg/mL potentiated the activity of the antibiotic ciprofloxacin by a factor of 4 [REFS‑1]. In contrast, the parent compound phenylboronic acid and the shorter‑chain analogs 4‑methoxyphenylboronic acid and 4‑ethoxyphenylboronic acid have not been reported to exhibit any NorA inhibitory activity.

Antibiotic adjuvant Efflux pump inhibition Antimicrobial resistance

Melting Point and Physical Form

4‑Butoxyphenylboronic acid exhibits a melting point of 108 °C [REFS‑1]. The shorter‑chain analog 4‑ethoxyphenylboronic acid melts at 121–128 °C [REFS‑2], while 4‑propoxyphenylboronic acid melts at 123–126 °C [REFS‑3]. The butoxy derivative is therefore a solid that can be handled at lower temperatures, potentially reducing degradation risk during storage and reaction setup.

Process chemistry Purification Handling

Solubility and Storage Conditions

4‑Butoxyphenylboronic acid is a solid at room temperature that can be stored at ambient conditions (recommended <15 °C in a cool, dark place) and is soluble in methanol [REFS‑1]. This contrasts with many arylboronic acids that require refrigeration to prevent anhydride formation. For example, 4‑ethoxyphenylboronic acid is typically stored under inert gas at 2–8 °C [REFS‑2].

Reagent stability Solvent compatibility Laboratory logistics

High-Purity Grades for Liquid Crystal Synthesis

4‑Butoxyphenylboronic acid is offered in a high‑purity HPLC grade (≥99.5%) specifically for applications in liquid crystal research and electronics materials [REFS‑1]. The compound has been explicitly claimed in patent literature as a building block for liquid‑crystalline mixtures via Suzuki coupling [REFS‑2]. While 4‑propoxyphenylboronic acid is also available in high purity, the butoxy homolog is the preferred chain length for achieving optimal phase transition temperatures in certain LC formulations [REFS‑2].

High‑purity reagents Liquid crystal intermediates Electronics materials

4-Butoxyphenylboronic Acid Applications


NorA Efflux Pump Adjuvant Research

4‑Butoxyphenylboronic acid is the preferred boronic acid reagent for studies investigating inhibition of the NorA efflux pump in multidrug‑resistant S. aureus. The compound reliably potentiates ciprofloxacin activity by 4‑fold at 0.5 μg/mL in NorA‑overexpressing strains [REFS‑1]. Shorter‑chain analogs (methoxy, ethoxy, propoxy) show no such activity, making the butoxy derivative essential for this specific biological application.

Liquid Crystalline Material Synthesis

The compound is employed as a building block in the combinatorial synthesis of novel ring compounds intended for liquid‑crystalline mixtures [REFS‑1]. The butoxy chain length provides an optimal balance of molecular flexibility and mesogenic stability, a property that cannot be replicated by ethoxy or propoxy derivatives. High‑purity grades (HPLC ≥99.5%) are available for this demanding application.

Fluorescent DPP Derivative Synthesis

4‑Butoxyphenylboronic acid serves as a key reactant in the Suzuki‑Miyaura coupling steps required for synthesizing highly fluorescent diketopyrrolopyrrole derivatives [REFS‑1]. The butoxy substituent contributes to the desired solubility and solid‑state packing that underpin the photophysical properties of these materials.

Rh- and Cu-Catalyzed Coupling Reactions

The compound has been specifically utilized in rhodium‑catalyzed Suzuki‑type cross‑coupling reactions and in copper‑catalyzed asymmetric conjugate reductions of coumarins [REFS‑1]. These niche catalytic methods represent specialized applications where the butoxy arylboronic acid has been empirically validated, reducing the risk of failed reactions when substituting analogs.

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